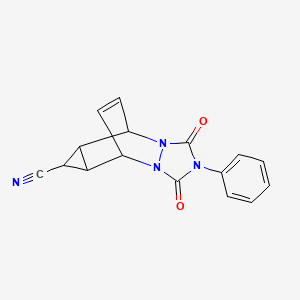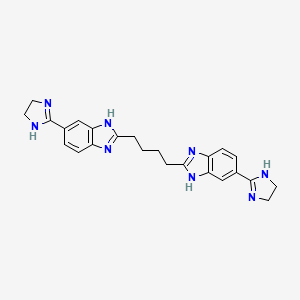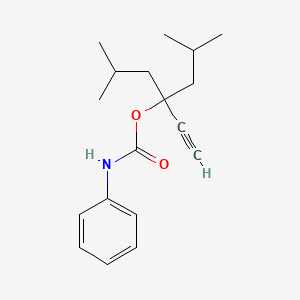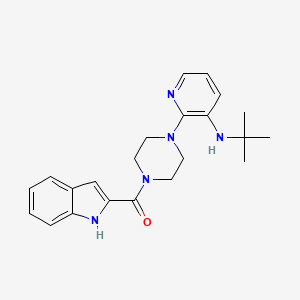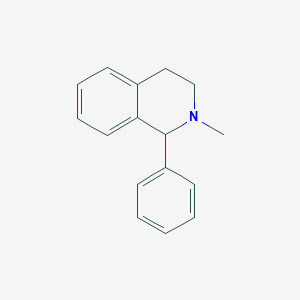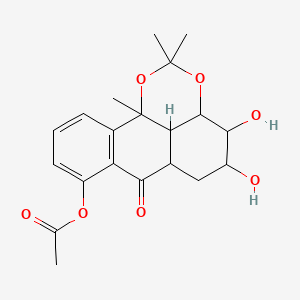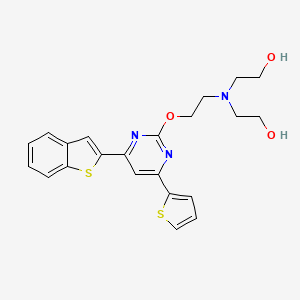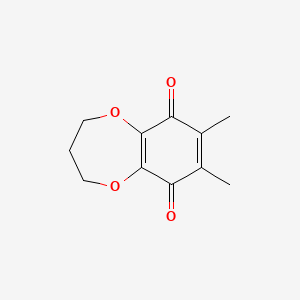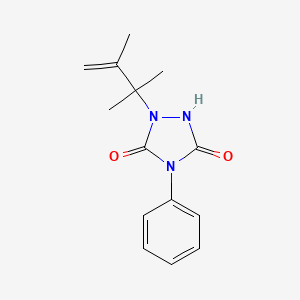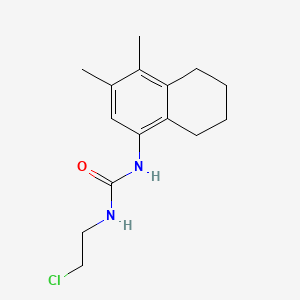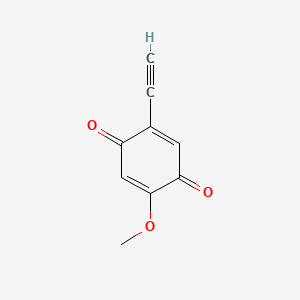
2-Ethynyl-5-methoxybenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-5-methoxybenzo-1,4-quinone is a chemical compound with the molecular formula C9H6O3. It is a member of the quinone family, which is characterized by a six-membered aromatic ring with two carbonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methoxybenzo-1,4-quinone typically involves the reaction of 2-methoxybenzo-1,4-quinone with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-5-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-5-methoxybenzo-1,4-quinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethynylbenzo-1,4-quinone
- 5-Methoxybenzo-1,4-quinone
- 2-Methoxybenzo-1,4-quinone
Uniqueness
2-Ethynyl-5-methoxybenzo-1,4-quinone is unique due to the presence of both ethynyl and methoxy groups on the quinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethynyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .
Eigenschaften
CAS-Nummer |
82511-23-7 |
|---|---|
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H6O3/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
InChI-Schlüssel |
ISBDNZMXGHATOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=CC1=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



